molecular formula C20H21N3OS B2739764 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034521-78-1

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2739764
CAS No.: 2034521-78-1
M. Wt: 351.47
InChI Key: JIZVSRVCXWMWTK-UHFFFAOYSA-N
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Description

1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound characterized by a unique structure featuring a thienopyridine ring fused to an azetidine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic synthesis techniques, including:

  • Formation of the Thienopyridine Ring: : This ring is synthesized through cyclization reactions, often starting with thieno compounds and pyridine derivatives under conditions that promote ring closure, such as the use of strong acids or bases and elevated temperatures.

  • Azetidine Synthesis: : Azetidine is synthesized from intermediates through azetidinone formation, usually involving the reaction of ketones with amines under reductive conditions.

  • Coupling Reactions: : The synthesized thienopyridine and azetidine units are coupled using agents such as Grignard reagents or through catalytic hydrogenation to form the desired intermediate.

  • Indole Introduction: : The indole moiety is introduced through electrophilic substitution or condensation reactions, facilitated by catalysts such as Lewis acids or bases.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with optimized reaction conditions, improved yields, and cost-effective processes. Techniques such as continuous flow chemistry and the use of automated synthesizers enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, typically facilitated by oxidizing agents like hydrogen peroxide or transition metal oxides.

  • Reduction: : Reduction reactions involve the use of reagents such as lithium aluminum hydride or catalytic hydrogenation to modify specific functional groups within the compound.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under controlled conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, or metal oxides under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium or platinum catalysts.

  • Substitution: : Halogenating agents, alkylating agents, and various nucleophiles or electrophiles in the presence of catalysts or solvents.

Major Products Formed

The major products depend on the type of reaction. Oxidation typically yields ketones or carboxylic acids, reduction results in alcohols or amines, and substitution reactions produce diverse substituted derivatives.

Scientific Research Applications

1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone finds applications in several scientific fields:

  • Chemistry: : Used as an intermediate in organic synthesis and the development of novel compounds.

  • Biology: : Studied for its potential biological activity and interaction with biomolecules.

  • Medicine: : Investigated for therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and other proteins that modulate biological processes.

  • Pathways Involved: : Cellular signaling pathways, gene expression modulation, and metabolic pathways.

The compound exerts its effects through binding to active sites or allosteric sites on target molecules, altering their activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • Thienopyridines: : Compounds with a similar core structure but different substituents, known for their diverse biological activities.

  • Azetidinones: : Four-membered lactams used in the synthesis of various pharmacologically active compounds.

  • Indole Derivatives: : Molecules containing the indole moiety, widely studied for their biological and pharmacological properties.

Uniqueness

1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is unique due to its intricate molecular structure, which imparts distinct reactivity and potential for diverse applications in research and industry.

This comprehensive overview should provide a solid foundation for understanding the compound's synthesis, reactions, applications, mechanism, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(9-15-10-21-18-4-2-1-3-17(15)18)23-12-16(13-23)22-7-5-19-14(11-22)6-8-25-19/h1-4,6,8,10,16,21H,5,7,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZVSRVCXWMWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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